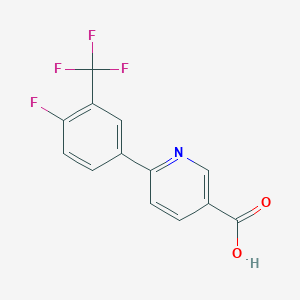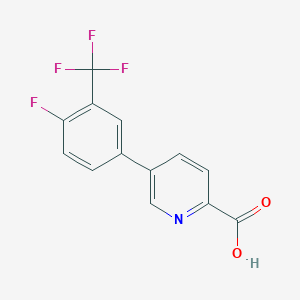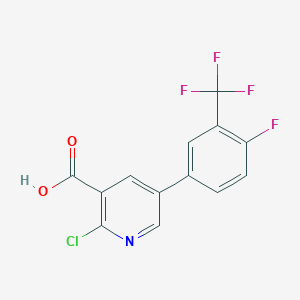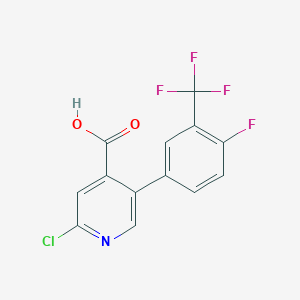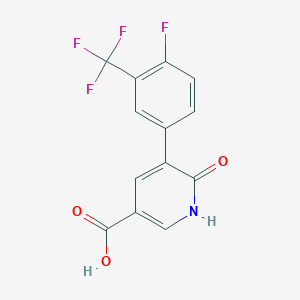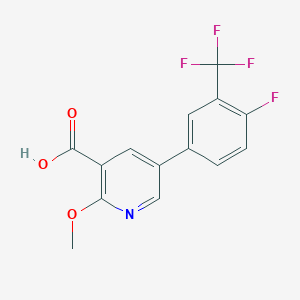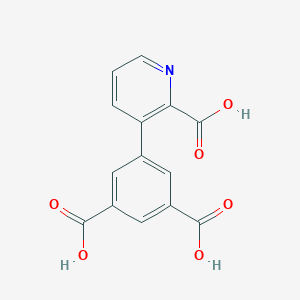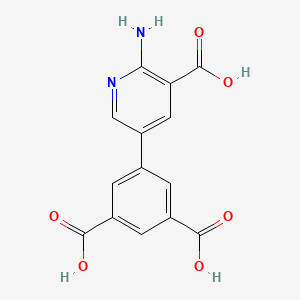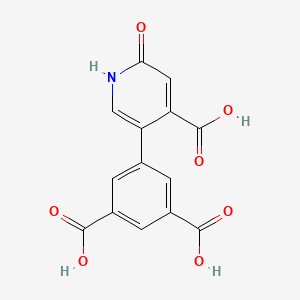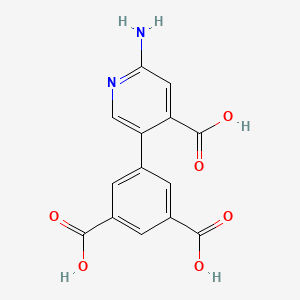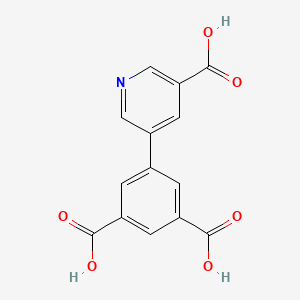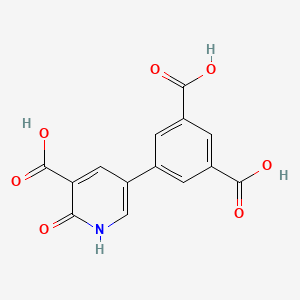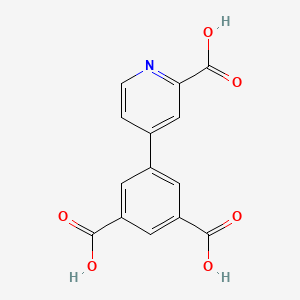
5-(2-CARBOXYPYRIDIN-4-YL)BENZENE-1,3-DICARBOXYLIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid is a multifunctional organic compound characterized by the presence of carboxyl groups attached to both a pyridine ring and a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid typically involves the reaction of pyridine derivatives with benzene-1,3-dicarboxylic acid under controlled conditions. One common method involves the use of a pyridinephenyl bifunctional ligand, which is reacted with metal ions such as zinc or cobalt to form coordination polymers . The reaction conditions often include the use of solvents like water or organic solvents, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(2-Carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
5-(2-Carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
作用机制
The mechanism by which 5-(2-carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid exerts its effects often involves its ability to chelate metal ions. This chelation can alter the activity of metal-dependent enzymes and proteins, thereby affecting various biochemical pathways. For example, its inhibition of MurE ligase in bacteria disrupts peptidoglycan synthesis, leading to antibacterial effects .
相似化合物的比较
Similar Compounds
5-(6-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid: Another pyridinephenyl bifunctional ligand used in the synthesis of coordination polymers.
5-[(4-Carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid: Used in the construction of coordination polymers with different structural properties.
Uniqueness
5-(2-Carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid is unique due to its specific arrangement of carboxyl groups and its ability to form stable complexes with a variety of metal ions. This versatility makes it particularly valuable in the synthesis of novel materials with tailored properties.
属性
IUPAC Name |
5-(2-carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)9-3-8(4-10(5-9)13(18)19)7-1-2-15-11(6-7)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTJUKABHRFLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
